t-Boc-N-amido-PEG23-Amine
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Overview
Description
t-Boc-N-amido-PEG23-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Biodegradable Polymer Applications
t-Boc-N-amido-PEG23-Amine is relevant in the synthesis of biodegradable polymers such as poly(β-amino esters) and poly(amido amine), which are crucial for biomedical applications. These polymers are used in creating amphiphilic conetwork (APCN) gels and hydrogels with controlled composition, degradation, and release behavior, beneficial for controlled drug release and tissue engineering (Bhingaradiya et al., 2017).
Gene Delivery Applications
t-Boc-N-amido-PEG23-Amine plays a role in the development of PEGylated bioreducible poly(amido amine)s for non-viral gene delivery. These copolymers can condense DNA into nano-scaled polyplexes, useful for gene therapy with low cytotoxicity and appreciable transfection efficiencies in the presence of serum (Lin & Engbersen, 2011).
Nanoparticle Functionalization
The compound contributes to the synthesis of water-soluble, chemically functional nanoparticles. It facilitates the attachment of primary-amine-containing molecules through amide bond formation, essential for creating functionalized Au metal and FePt magnetic nanoparticles (Latham & Williams, 2006).
Protective Group in Amine Synthesis
t-Boc-N-amido-PEG23-Amine is utilized in the N-Boc protection of amines, serving as an efficient and eco-friendly method. This technique is significant in various aromatic, heteroaromatic, and aliphatic amines synthesis, converting them to corresponding N-tert-butyl-carbamates (Zeng, Li, & Shao, 2012).
Chemoselective Synthesis
The compound is involved in catalyst-free chemoselective synthesis, particularly in the formation of N-t-Boc derivatives without unwanted side products. This method is applicable to chiral amines, amino acid esters, and beta-amino alcohols, offering selectivity in various chemical reactions (Chankeshwara & Chakraborti, 2006).
Drug Delivery Systems
t-Boc-N-amido-PEG23-Amine is instrumental in developing pH- and redox-responsive drug delivery systems. These include self-assembling amphiphilic hyperbranched poly(amido amine)s and poly(ethylene glycol) conjugates for controlled delivery of anticancer drugs, enhancing the efficacy and safety of cancer treatments (Cheng et al., 2014; Cheng et al., 2015).
properties
Product Name |
t-Boc-N-amido-PEG23-Amine |
---|---|
Molecular Formula |
C53H108N2O25 |
Molecular Weight |
1173.44 |
IUPAC Name |
tert-butyl (71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)carbamate |
InChI |
InChI=1S/C53H108N2O25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51,54H2,1-3H3,(H,55,56) |
InChI Key |
VGRIANYSJNGTAN-UHFFFAOYSA-N |
SMILES |
O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
t-Boc-N-amido-PEG23-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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